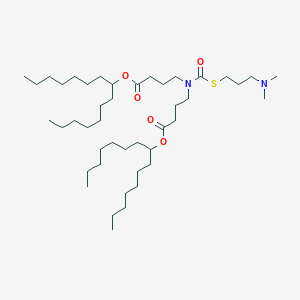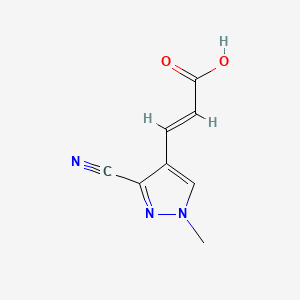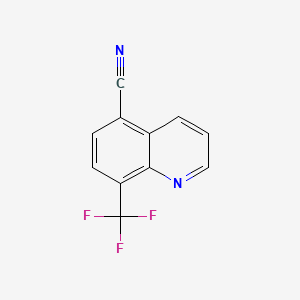
2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a specialized organic compound belonging to the family of pyridine derivatives. It features a trifluoromethyl group, a boronic ester, and a methylthio group on a pyridine ring, which endow it with unique reactivity and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Route 1: : Begins with 2-bromo-3-chloropyridine, which undergoes a trifluoromethylation reaction using a trifluoromethylating agent such as Ruppert-Prakash reagent (CF₃SiMe₃) in the presence of a catalyst like copper(I) iodide (CuI). This intermediate is then subjected to lithiation followed by treatment with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a base like potassium tert-butoxide (t-BuOK) to yield the desired product.
Route 2: : An alternative approach involves the direct borylation of 2-(methylthio)-5-(trifluoromethyl)pyridine using a transition-metal-catalyzed reaction, such as with palladium or nickel catalysts and diboron reagents under mild conditions.
Industrial Production Methods
Large-scale synthesis may incorporate continuous flow reactors to ensure precise control over reaction parameters, optimizing yield and purity. The use of solvent-free or greener solvents and reusable catalysts aligns with sustainable chemistry practices.
化学反応の分析
Types of Reactions
Oxidation: : The compound can be oxidized to introduce sulfoxide or sulfone functionalities.
Reduction: : Reduction processes can remove the trifluoromethyl group or modify the pyridine ring.
Common Reagents and Conditions
Oxidation: : Peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Various halides, organometallic reagents, or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
Depending on the reactions, products can include sulfoxides, sulfones, de-trifluoromethylated derivatives, and pyridine ring-substituted compounds.
科学的研究の応用
Chemistry: : Serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals due to its functional groups.
Biology: : Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: : Investigated for its potential as a building block in drug design, particularly for compounds targeting neurological and inflammatory disorders.
Industry: : Utilized in materials science for creating advanced materials with unique electronic properties.
作用機序
Molecular Targets and Pathways
The compound can interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. Its boronic ester moiety may bind to specific proteins, affecting their function.
類似化合物との比較
Comparison with Other Pyridine Derivatives
While similar to other pyridine derivatives with trifluoromethyl and methylthio groups, its boronic ester functionality provides distinct reactivity, making it valuable in cross-coupling reactions and bioconjugation processes.
Similar Compounds
2-(Methylthio)-3-bromopyridine, 2-(Trifluoromethyl)-3-pyridineboronic acid, and 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
This compound’s unique structure allows for diverse applications across multiple scientific disciplines, highlighting its significance in modern research and industrial practices.
特性
IUPAC Name |
2-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2S/c1-11(2)12(3,4)20-14(19-11)9-6-8(13(15,16)17)7-18-10(9)21-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJOISUHUOKWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2SC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

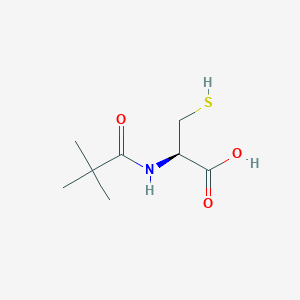
![METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE](/img/structure/B8265196.png)



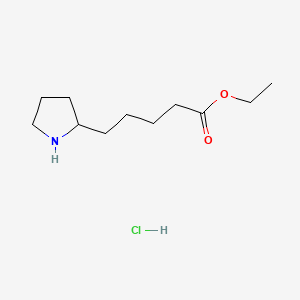

![3,8,13-trithia-5,10,15-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-triamine](/img/structure/B8265232.png)
